molecular formula C17H19N3S B2480771 (E)-N-phenethyl-2-(1-phenylethylidene)hydrazinecarbothioamide CAS No. 402946-66-1

(E)-N-phenethyl-2-(1-phenylethylidene)hydrazinecarbothioamide

Cat. No.: B2480771
CAS No.: 402946-66-1
M. Wt: 297.42
InChI Key: JMXNBSXJTJCZII-XMHGGMMESA-N
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Description

(E)-N-phenethyl-2-(1-phenylethylidene)hydrazinecarbothioamide is a chemical compound of significant interest in exploratory medicinal chemistry and organic synthesis, designed for research applications only. This molecule incorporates a thiosemicarbazone backbone, a versatile scaffold recognized for its wide range of pharmacological activities. The structure combines a 2-phenethylamine moiety, a feature present in many neuroactive compounds and endogenous catecholamines , with a hydrazinecarbothioamide functional group. The presence of multiple nucleophilic nitrogen atoms and a reactive thiocarbonyl group makes hydrazinecarbothioamide derivatives potent precursors for synthesizing a wide array of heterocyclic compounds, such as 1,2,4-triazoles and 1,3,4-thiadiazoles . Thiosemicarbazones, in particular, have received considerable attention due to their significant biological activities, which include antitumour, antibacterial, and antiviral properties . The mechanism of action for such compounds is often related to their ability to chelate metal ions, which can enable them to inhibit metalloenzymes. For instance, some α-N-heterocyclic thiosemicarbazones are known to exhibit antitumour properties by inhibiting ribonucleoside diphosphate reductase (RR), an iron-containing enzyme essential for DNA synthesis . This product is strictly for research and further manufacturing use, and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(2-phenylethyl)-3-[(E)-1-phenylethylideneamino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3S/c1-14(16-10-6-3-7-11-16)19-20-17(21)18-13-12-15-8-4-2-5-9-15/h2-11H,12-13H2,1H3,(H2,18,20,21)/b19-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMXNBSXJTJCZII-XMHGGMMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=S)NCCC1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=S)NCCC1=CC=CC=C1)/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-phenethyl-2-(1-phenylethylidene)hydrazinecarbothioamide typically involves the reaction of phenethylamine with 1-phenylethylidenehydrazinecarbothioamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

(E)-N-phenethyl-2-(1-phenylethylidene)hydrazinecarbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups. These products have diverse applications in various fields .

Scientific Research Applications

Chemical Properties and Structure

(E)-N-phenethyl-2-(1-phenylethylidene)hydrazinecarbothioamide possesses a molecular formula of C15H18N2SC_{15}H_{18}N_{2}S and a molecular weight of approximately 278.38 g/mol. The compound features a thioamide linkage, which is significant for its biological activity and chemical reactivity. Its melting point is around 108 °C, which indicates its stability under standard conditions.

Scientific Research Applications

The applications of this compound can be categorized into several domains:

Medicinal Chemistry

  • Anticancer Activity : The compound has been investigated for its ability to inhibit cancer cell proliferation. Studies indicate that it targets key signaling pathways such as the PI3K/Akt/mTOR pathway, leading to apoptosis in cancer cells.
  • Antimicrobial Properties : It exhibits significant antimicrobial activity against various strains, including Staphylococcus aureus and Escherichia coli, as well as antifungal effects against Candida albicans .

Biochemistry

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which is crucial for developing therapeutic agents targeting metabolic diseases.
  • Oxidative Stress Modulation : It may play a role in modulating oxidative stress responses in cells, contributing to its potential as an antioxidant.

Industrial Applications

  • Corrosion Inhibition : this compound is utilized as a corrosion inhibitor for mild steel in acidic environments. Its adsorption on metal surfaces forms a protective layer that prevents corrosion .
  • Chemical Stability : The compound is also employed in industrial processes requiring chemical stability due to its robust structure and resistance to degradation.

Case Study 1: Anticancer Mechanism

A study demonstrated that this compound effectively induced apoptosis in breast cancer cell lines by activating the intrinsic apoptotic pathway. This was evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins, confirming its potential as an anticancer agent .

Case Study 2: Corrosion Inhibition

Research on the corrosion inhibition properties of this compound revealed that it significantly reduced the corrosion rate of mild steel in acidic media. The protective mechanism was attributed to the formation of a stable film on the metal surface, effectively blocking corrosive agents from penetrating.

Mechanism of Action

The mechanism of action of (E)-N-phenethyl-2-(1-phenylethylidene)hydrazinecarbothioamide involves its adsorption onto metal surfaces, forming a protective layer that inhibits corrosion. The compound interacts with the metal surface through its electronegative functional groups and π-electrons, which facilitate strong adsorption. This adsorption process prevents the metal from reacting with corrosive agents in the environment .

Comparison with Similar Compounds

Data Tables

Table 1: Electronic Parameters of Selected Thiosemicarbazides
Compound HOMO (eV) LUMO (eV) ΔE (eV) Electronegativity (χ) Hardness (η) Reference
MBHC -5.78 -2.26 3.52 4.02 1.76
PHC -6.01 -1.98 4.03 4.00 2.02
Pyridyl derivative -5.95 -1.85 4.10 3.90 2.05

Biological Activity

(E)-N-phenethyl-2-(1-phenylethylidene)hydrazinecarbothioamide, commonly referred to as phenethylidene hydrazinecarbothioamide, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant studies that highlight its potential therapeutic applications.

Chemical Structure and Properties

The compound features a hydrazinecarbothioamide backbone, characterized by the presence of a phenethyl group and an ethylidene moiety. Its chemical structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₃H₁₅N₃S
  • CAS Number : 2302-93-4

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound exhibits:

  • Antimicrobial Activity : It has shown potential against various microbial strains, with studies indicating its effectiveness in inhibiting the growth of fungi and bacteria.
  • Anticancer Properties : Research has demonstrated that this compound can induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation.

Biological Activity Overview

Activity Type Description Reference
AntimicrobialExhibits activity against Candida albicans and other pathogens.
AnticancerInduces apoptosis in various cancer cell lines; inhibits tumor growth in animal models.
AntifungalEffective against fluconazole-resistant strains of fungi with low MIC values.
Enzyme InhibitionInhibits specific enzymes involved in cancer progression and inflammation.

Case Studies and Research Findings

  • Antifungal Activity Study :
    A study evaluated the antifungal efficacy of various phenylhydrazide derivatives, including this compound. The compound demonstrated significant inhibitory effects against fluconazole-resistant strains of Candida albicans, with MIC values lower than 4 μg/mL for several derivatives tested .
  • Anticancer Mechanism Investigation :
    Research on the anticancer properties revealed that the compound can trigger apoptosis through the activation of caspase pathways in human cancer cell lines. The study highlighted its potential as a lead compound for developing new anticancer drugs .
  • Enzyme Interaction Studies :
    The compound has been shown to inhibit key enzymes involved in inflammatory processes and cancer metabolism, suggesting its utility in treating conditions characterized by excessive inflammation or tumor growth.

Q & A

Q. What are the standard synthetic protocols for (E)-N-phenethyl-2-(1-phenylethylidene)hydrazinecarbothioamide, and how is structural validation performed?

The compound is typically synthesized via condensation of substituted hydrazinecarbothioamides with carbonyl precursors under acidic or reflux conditions. For example, analogous hydrazinecarbothioamide derivatives are prepared by reacting aldehydes/ketones with thiosemicarbazides in ethanol or methanol, often catalyzed by glacial acetic acid . Structural validation employs:

  • NMR spectroscopy (¹H/¹³C) to confirm tautomeric forms and regioselectivity .
  • Single-crystal X-ray diffraction (SCXRD) to resolve E/Z isomerism and hydrogen-bonding networks .
  • Mass spectrometry (ESI-MS) to verify molecular mass and fragmentation patterns .

Q. How is the molecular conformation and supramolecular architecture determined experimentally?

SCXRD is the gold standard for resolving conformation. For instance, studies on similar hydrazinecarbothioamides reveal:

  • Intramolecular hydrogen bonds (e.g., O–H⋯N) stabilize planar conformations .
  • Intermolecular interactions (N–H⋯S, C–H⋯π) drive crystal packing into 2D/3D networks .
  • Torsional angles between aryl and hydrazinecarbothioamide moieties (e.g., 6.9°–37.2°) indicate flexibility .

Advanced Research Questions

Q. How can computational methods resolve discrepancies between experimental and theoretical data for this compound?

Discrepancies in properties like pKa or bond lengths often arise from:

  • Solvent effects : Experimental pKa values (e.g., 10.6 in 70% DMF ) may differ from computational predictions (e.g., 9.82 in Marvin Sketch ) due to solvation models.
  • DFT optimization : Gas-phase calculations may not account for crystal-packing forces observed in SCXRD .
    Methodological approach :
    • Use polarizable continuum models (PCM) for solvent correction.
    • Compare Hirshfeld surfaces (e.g., dnorm plots) with SCXRD data to validate intermolecular interactions .

Q. What strategies optimize metal coordination studies with this ligand?

The compound’s thiourea and imine groups enable polydentate binding. Key considerations:

  • pH-dependent coordination : Protonation states (e.g., thione vs. thiolate) influence metal affinity .
  • Spectroscopic validation :
    • UV-Vis : Charge-transfer bands (e.g., 400–500 nm) confirm metal-ligand interactions .
    • EPR : Detect geometric distortions in paramagnetic complexes (e.g., Cu(II)) .
  • X-ray absorption spectroscopy (XAS) can resolve bond distances in amorphous complexes .

Q. How do crystallographic software tools (e.g., SHELXL, OLEX2) improve refinement accuracy for hydrazinecarbothioamides?

  • SHELXL : Robust for high-resolution data; handles twinning and disorder via TWIN/BASF commands .
  • OLEX2 : Integrates structure solution (e.g., charge flipping) with real-space refinement for challenging cases (e.g., weak N–H⋯S interactions) .
  • Validation : Check Rint (<5%) and Rfree gaps (<5%) to avoid overfitting .

Q. What contradictions exist in biological activity data, and how are they addressed?

  • DNA binding vs. cytotoxicity : Strong intercalation (e.g., via planar aromatic systems ) may not correlate with cytotoxicity due to cellular uptake barriers.
  • Resolution :
    • Docking studies : Compare binding energies (ΔG) with experimental IC50 values .
    • QSAR models : Link substituent effects (e.g., –OCH3 vs. –Cl) to activity trends .

Methodological Challenges & Solutions

Q. How are tautomeric equilibria (thione vs. thiol) characterized in solution?

  • ¹H NMR : Thione form shows NH signals at δ 10–12 ppm; thiol tautomers are rare but detectable via SH protons .
  • IR spectroscopy : C=S stretches at 1250–1350 cm⁻¹ confirm thione dominance .
  • SCXRD : Unambiguous assignment via bond lengths (C=S: ~1.68 Å; C–SH: ~1.74 Å) .

Q. What experimental factors influence synthetic yields of this compound?

  • Solvent polarity : Ethanol/water mixtures improve condensation efficiency vs. aprotic solvents .
  • Catalyst : Acetic acid (5–10 mol%) accelerates imine formation .
  • Temperature : Reflux (70–80°C) minimizes side products (e.g., Schiff base oligomers) .

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